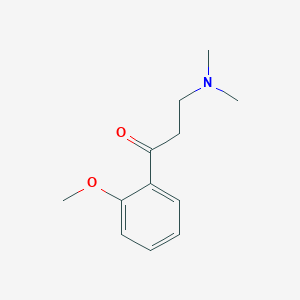

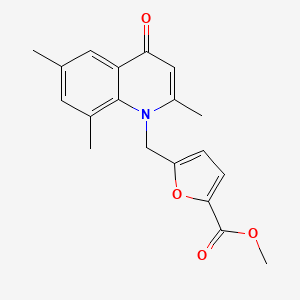

![molecular formula C12H17ClN2 B12115834 [1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)

[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1-(4-Chlorphenyl)-2-(pyrrolidin-1-yl)ethyl]amin: ist eine organische Verbindung, die einen Pyrrolidinring aufweist, der an eine Ethylamin-Kette gebunden ist, die wiederum mit einer 4-Chlorphenylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von [1-(4-Chlorphenyl)-2-(pyrrolidin-1-yl)ethyl]amin beinhaltet typischerweise die Reaktion von 4-Chlorbenzaldehyd mit Pyrrolidin und Ethylamin unter kontrollierten Bedingungen. Die Reaktion kann in mehreren Schritten ablaufen, darunter Kondensation, Reduktion und Cyclisierung. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren können je nach gewünschter Ausbeute und Reinheit des Produkts variieren.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann in großen Chargen oder kontinuierlichen Verfahren erfolgen. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Effizienz und Umweltbelastung ab. Die Optimierung der Reaktionsbedingungen und Reinigungsverfahren ist entscheidend, um eine qualitativ hochwertige Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, wobei möglicherweise N-Oxide oder andere oxidierte Derivate gebildet werden.

Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Amin-Derivaten führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen das Chloratom am Phenylring durch andere Substituenten ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Natriumiodid in Aceton oder andere Nukleophile können Substitutionsreaktionen fördern.

Hauptprodukte:

Oxidation: N-Oxide oder hydroxylierte Derivate.

Reduktion: Sekundäre oder tertiäre Amine.

Substitution: Verschiedene substituierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen.

Biologie: In der biologischen Forschung kann die Verbindung verwendet werden, um Rezeptor-Interaktionen und Enzyminhibition zu untersuchen, da sie strukturelle Ähnlichkeiten mit bestimmten Neurotransmittern aufweist.

Medizin: Potenzielle Anwendungen in der pharmazeutischen Chemie umfassen die Entwicklung neuer Medikamente, die auf bestimmte Rezeptoren oder Enzyme abzielen. Ihre Strukturmerkmale machen sie zu einem Kandidaten für die Medikamentenentwicklung und -entdeckung.

Industrie: Die Verbindung kann bei der Synthese von Spezialchemikalien, Agrochemikalien und Werkstoffen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den [1-(4-Chlorphenyl)-2-(pyrrolidin-1-yl)ethyl]amin seine Wirkungen ausübt, beinhaltet Interaktionen mit bestimmten molekularen Zielstrukturen. Dazu kann die Bindung an Rezeptoren oder Enzyme gehören, was zu einer Modulation ihrer Aktivität führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism by which [1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Pyrrolidinderivate: Verbindungen wie Pyrrolidin-2-on und Pyrrolidin-2,5-dion weisen strukturelle Ähnlichkeiten auf und zeigen vielfältige biologische Aktivitäten.

Phenethylamine: Verbindungen wie 4-Chloramphetamin und andere substituierte Phenethylamine haben ähnliche Strukturmotive und werden wegen ihrer pharmakologischen Eigenschaften untersucht.

Eindeutigkeit: Die einzigartige Kombination aus einem Pyrrolidinring, einer Ethylamin-Kette und einer 4-Chlorphenylgruppe in [1-(4-Chlorphenyl)-2-(pyrrolidin-1-yl)ethyl]amin verleiht ihr besondere chemische und biologische Eigenschaften. Dies macht sie zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)12(14)9-15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBZFZKNXBTVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)

![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)

![4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12115775.png)

![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)

![11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione](/img/structure/B12115811.png)

amine](/img/structure/B12115813.png)